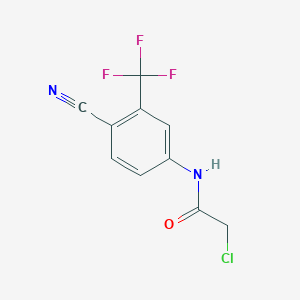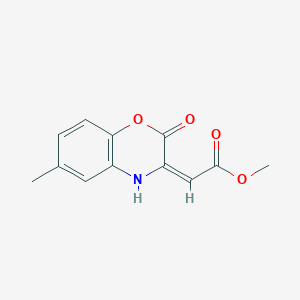
methyl (2E)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate is a chemical compound that belongs to the class of benzoxazinones. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of methyl (methyl (2E)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate involves its ability to react with ROS and form a fluorescent product. The compound contains a benzoxazinone moiety that reacts with ROS to form a highly fluorescent compound. This reaction is specific to ROS and does not occur with other reactive species, making it an ideal probe for the detection of ROS in cells.
Biochemical and Physiological Effects:
Methyl (methyl (2E)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate has been shown to have minimal toxicity and does not interfere with cellular processes. It is rapidly taken up by cells and undergoes a specific reaction with ROS, leading to the formation of a fluorescent product. The compound has been used to study various physiological processes such as oxidative stress, inflammation, and apoptosis.
実験室実験の利点と制限
One of the main advantages of using methyl (methyl (2E)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate in lab experiments is its high specificity for ROS. This allows researchers to monitor the levels of ROS in cells with high accuracy and precision. Another advantage is its ease of use, as it can be added directly to cell cultures or tissues without the need for complex instrumentation.
One limitation of using methyl (methyl (2E)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate is its limited stability, as it can undergo degradation over time. This can lead to a decrease in its fluorescence intensity, affecting the accuracy of ROS detection. Another limitation is its potential interference with other fluorescent probes, which can complicate the interpretation of results.
将来の方向性
There are many potential future directions for the use of methyl (methyl (2E)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate in scientific research. One area of interest is its use in the study of oxidative stress in various disease models, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is the development of new fluorescent probes based on the benzoxazinone scaffold, which could have improved stability and specificity for ROS detection.
Conclusion:
Methyl (methyl (2E)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate is a synthetic compound with potential applications in scientific research. Its high specificity for ROS and ease of use make it an ideal fluorescent probe for the detection of ROS in cells. While there are some limitations to its use, there are also many potential future directions for its development and application in various disease models.
合成法
Methyl (methyl (2E)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 6-methyl-2-hydroxy-2H-1,4-benzoxazin-3(4H)-one with methyl acetoacetate in the presence of a base catalyst. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
Methyl (methyl (2E)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a role in various physiological processes, but their overproduction can lead to oxidative stress and cell damage. By using methyl (methyl (2E)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate)-(6-methyl-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate as a fluorescent probe, researchers can monitor the levels of ROS in cells and gain insights into their role in various cellular processes.
特性
IUPAC Name |
methyl (2E)-2-(6-methyl-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-3-4-10-8(5-7)13-9(12(15)17-10)6-11(14)16-2/h3-6,13H,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNDINDPXYNXTK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=CC(=O)OC)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=O)/C(=C\C(=O)OC)/N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7549601.png)
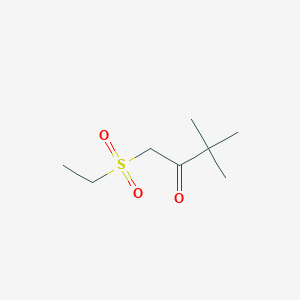
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549614.png)
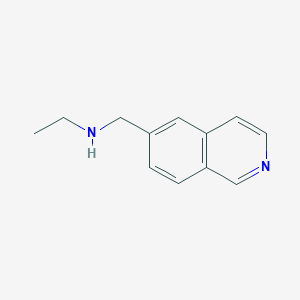
![(6E)-2-(2-chlorophenyl)-2-(methylamino)-6-[(3-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B7549627.png)
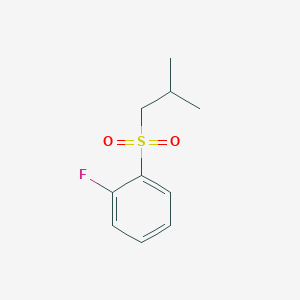
![(E)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B7549637.png)
![[2-[3-(diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549645.png)
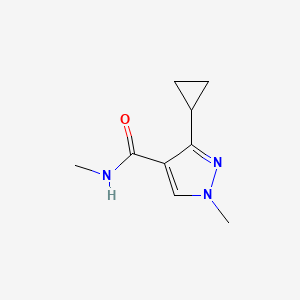
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549679.png)
![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfanyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanamide](/img/structure/B7549682.png)
![Imidazo[1,2-a]pyridine, 2-(phenylamino)methyl-](/img/structure/B7549688.png)
![Imidazo[1,2-a]pyridine, 2-(3-tolylamino)metyl-](/img/structure/B7549689.png)
